3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. Benzamides, for example, can participate in a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides generally have a planar structure due to the conjugation between the carbonyl and the nitrogen .Scientific Research Applications
Antimicrobial and Analgesic Agents
A study explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating potential anti-inflammatory and analgesic properties. These compounds were evaluated for their cyclooxygenase inhibition and exhibited significant analgesic and anti-inflammatory activities, highlighting the potential of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidiabetic Agents
Research into antihyperglycemic agents identified a series of benzamide derivatives as candidates for treating diabetes mellitus. This discovery underscores the utility of benzamide derivatives in medicinal chemistry, specifically in the search for new antidiabetic treatments (Nomura et al., 1999).
Antidopaminergic Properties
A study on the synthesis of benzamide compounds and their antidopaminergic properties provided insights into their potential as antipsychotic agents. This research is critical for understanding the structural requirements for receptor interaction and could inform the development of novel antipsychotic medications (Högberg et al., 1990).
Antioxidant Activities
The isolation of new compounds from endophytic Streptomyces, including a novel benzamide, revealed antimicrobial and antioxidant activities. Such findings highlight the potential of natural products in discovering bioactive compounds with therapeutic applications (Yang et al., 2015).
Docking Studies and Antimicrobial Evaluation
Research involving the synthesis, characterization, and evaluation of novel benzamides for antimicrobial activity and docking studies emphasizes the role of benzamide derivatives in combating microbial resistance. This work contributes to the ongoing search for more effective antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-5-6-14(24-4)15-16(10)25-18(19-15)20-17(21)11-7-12(22-2)9-13(8-11)23-3/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUVXOCNAXSHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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